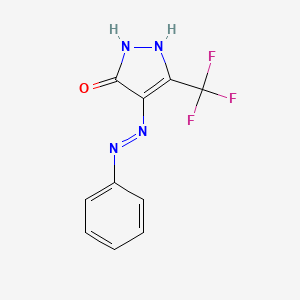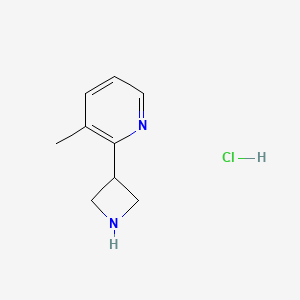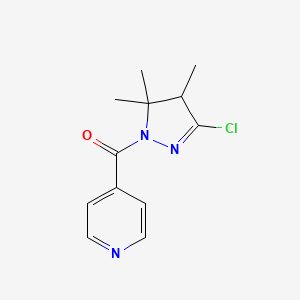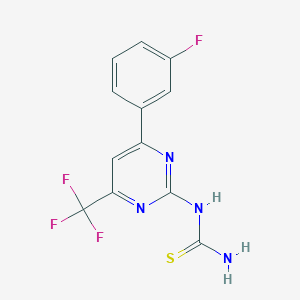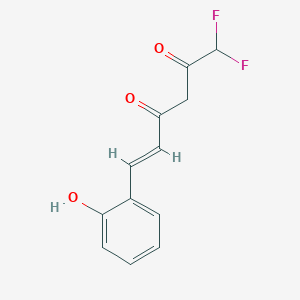
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and hydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the hex-5-ene-2,4-dione backbone: This can be achieved through aldol condensation reactions.
Introduction of the difluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry
In chemistry, (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound might be investigated for its potential as a drug candidate. Its difluoro and hydroxyphenyl groups could interact with biological targets in unique ways, leading to novel therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoro group could enhance its binding affinity to certain targets, while the hydroxyphenyl group could participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
(E)-1,1-difluoro-6-(2-methoxyphenyl)hex-5-ene-2,4-dione: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but with the hydroxy group in the para position.
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-3,4-dione: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is unique due to the specific arrangement of its functional groups. The presence of both difluoro and hydroxyphenyl groups in this particular configuration can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H10F2O3 |
|---|---|
分子量 |
240.20 g/mol |
IUPAC名 |
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C12H10F2O3/c13-12(14)11(17)7-9(15)6-5-8-3-1-2-4-10(8)16/h1-6,12,16H,7H2/b6-5+ |
InChIキー |
PQLACCGHLDAVPV-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)CC(=O)C(F)F)O |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)CC(=O)C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


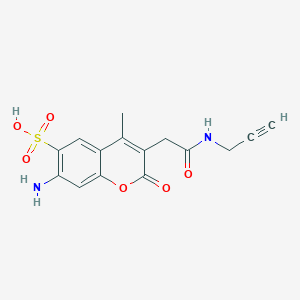
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
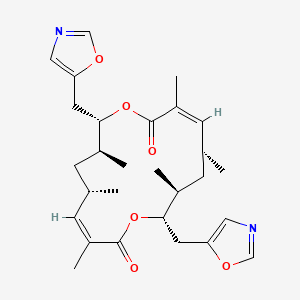

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)


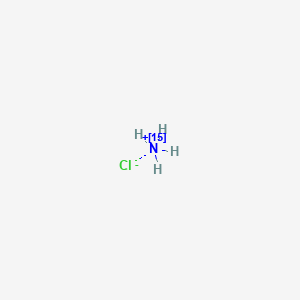
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
